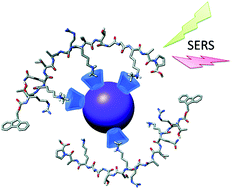Probing lysine mono-methylation in histone H3 tail peptides with an abiotic receptor coupled to a non-plasmonic resonator†
Nanoscale Pub Date: 2017-05-19 DOI: 10.1039/C7NR02491F
Abstract
Binder and effector molecules that allow studying and manipulating epigenetic processes are of biological relevance and pose severe technical challenges. We report the first example of a synthetic receptor able to recognize mono-methylated lysines in a histone H3 tail peptide, which has relevant functions in epigenetic regulation. Recognition is robust and specific regardless of the position and the number of mono-methylated lysines along the polypeptide chain. The peptide is first captured in solution by a tetraphosphonate cavitand (Tiiii) that selectively binds its Lys-NMe+ moieties. Separation from solution and detection of the peptide-Tiiii complexes is then enabled in one single step by an all dielectric SiO2–TiO2 core–shell resonator (T-rex), which captures the complex and operates fully reproducible signal transduction by non-plasmonic surface enhanced Raman scattering (SERS) without degrading the complex. The realized abiotic probe is able to distinguish multiple mono-methylated peptides from the single mono-methylated ones.


Recommended Literature
- [1] Effect of heat treatment on the lubricating properties of lithium lubricating grease
- [2] A simple method to evaluate the biochemical compatibility of oil/surfactant mixtures for experiments in microdroplets†
- [3] Fluorescence assay for the determination of glutathione based on a ring-fused 2-pyridone derivative in dietary supplements†
- [4] Enhanced CO2 electroreduction efficiency through secondary coordination effects on a pincer iridium catalyst†
- [5] On the mechanism of selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over supported Pt and Au catalysts
- [6] DFT exploration of structural and magnetic properties of [n]annulene ring carbomers
- [7] Photoconductivity of liquid crystalline derivatives of pyrene and carbazole†
- [8] La2 –xSrxCuO4 –δ: structural, magnetic and transport measurements on antiferromagnets, insulators and superconductors
- [9] LXXII.—Pseudo-ternary systems containing sulphur. Part II. The system sulphur–benzoic acid
- [10] N-Glycosylated Ganoderma lucidum immunomodulatory protein improved anti-inflammatory activity via inhibition of the p38 MAPK pathway†

Journal Name:Nanoscale
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 16284-60-9









